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molecular formula C10H8ClNO3 B8556464 (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No. B8556464
M. Wt: 225.63 g/mol
InChI Key: CRZKQHOZTLDMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCC(C(=O)[O-])N1C(=O)Cc2cc(Cl)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[O-:6])[N:7]1[C:8](=[O:17])[CH2:9][c:10]2[cH:11][c:12]([Cl:16])[cH:13][cH:14][c:15]21.[ClH:18]>>[CH2:3]([C:4](=[O:5])[OH:6])[N:7]1[C:8](=[O:17])[CH2:9][c:10]2[cH:11][c:12]([Cl:16])[cH:13][cH:14][c:15]21

Inputs

Step One
Name
CCC(C(=O)[O-])N1C(=O)Cc2cc(Cl)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC(C(=O)[O-])N1C(=O)Cc2cc(Cl)ccc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CN1C(=O)Cc2cc(Cl)ccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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